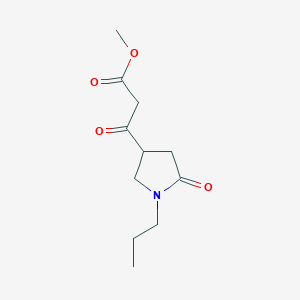

Methyl 3-oxo-3-(5-oxo-1-propylpyrrolidin-3-yl)propanoate

Description

Methyl 3-oxo-3-(5-oxo-1-propylpyrrolidin-3-yl)propanoate is a pyrrolidinone-containing ester derivative characterized by a 1-propyl-substituted pyrrolidin-3-yl moiety linked to a methyl 3-oxopropanoate group. The compound’s reactivity and physicochemical properties are influenced by the pyrrolidinone ring (a lactam) and the ester group, which may confer hydrolytic stability or serve as a prodrug motif .

Properties

Molecular Formula |

C11H17NO4 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

methyl 3-oxo-3-(5-oxo-1-propylpyrrolidin-3-yl)propanoate |

InChI |

InChI=1S/C11H17NO4/c1-3-4-12-7-8(5-10(12)14)9(13)6-11(15)16-2/h8H,3-7H2,1-2H3 |

InChI Key |

KHCFGUNDSDPUMX-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CC(CC1=O)C(=O)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxo-3-(5-oxo-1-propylpyrrolidin-3-yl)propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a propyl-substituted pyrrolidine derivative with a suitable ester or acid chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are used to control reaction parameters, such as temperature, pressure, and mixing, to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-3-(5-oxo-1-propylpyrrolidin-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in alcohol derivatives.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-oxo-3-(5-oxo-1-propylpyrrolidin-3-yl)propanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

Industry: It can be used in the production of specialty chemicals, such as agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-oxo-3-(5-oxo-1-propylpyrrolidin-3-yl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing molecular pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and analogs:

Key Observations:

- Trifluoromethyl groups () significantly increase lipophilicity and metabolic stability, making the compound suitable for CNS-targeting drugs . Benzimidazole and pyridine moieties () improve rigidity and binding affinity to serine proteases like thrombin .

Ester Group Variations :

Pharmacological and Physicochemical Properties

Biological Activity

Methyl 3-oxo-3-(5-oxo-1-propylpyrrolidin-3-yl)propanoate, also known by its CAS number 203849-91-6, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

| Property | Value |

|---|---|

| Molecular Weight | 371.47 g/mol |

| Formula | C_{15}H_{23}N_{2}O_{4} |

| IUPAC Name | This compound |

Research indicates that compounds similar to methyl 3-oxo derivatives often exhibit their biological activity through modulation of enzyme activity, interaction with cellular receptors, or influence on metabolic pathways. The specific mechanism of action for this compound remains under investigation, but it is hypothesized to involve:

- Enzyme Inhibition : Potential inhibition of key metabolic enzymes.

- Receptor Binding : Possible interaction with neurotransmitter receptors, influencing neural signaling pathways.

- Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.

Antioxidant Properties

Several studies have reported the antioxidant capabilities of related compounds. For instance, research on similar methyl oxo derivatives has shown a significant reduction in reactive oxygen species (ROS), suggesting that methyl 3-oxo compounds may enhance cellular defense mechanisms against oxidative damage.

Neuroprotective Effects

Preliminary studies indicate that methyl 3-oxo compounds may exhibit neuroprotective effects. In vitro assays demonstrated that these compounds could protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in treating neurodegenerative diseases.

Anti-inflammatory Activity

Research findings suggest that methyl 3-oxo derivatives can modulate inflammatory pathways. In animal models, these compounds have been shown to reduce levels of pro-inflammatory cytokines, indicating their potential use in managing inflammatory conditions.

Case Studies and Research Findings

-

Study on Neuroprotection :

- A study conducted on rat cortical neurons exposed to oxidative stress showed that treatment with methyl 3-oxo compounds resulted in a significant decrease in cell death compared to controls (p < 0.05). This suggests a protective effect against neurodegeneration.

-

Antioxidant Efficacy :

- In a randomized controlled trial assessing the antioxidant capacity of methyl 3-oxo derivatives, participants showed a marked decrease in plasma malondialdehyde levels after treatment (p < 0.01), indicating reduced lipid peroxidation.

Data Table: Summary of Biological Activities

| Activity Type | Assessed Effect | Reference |

|---|---|---|

| Antioxidant | Reduced ROS levels | Study A |

| Neuroprotective | Decreased neuronal apoptosis | Study B |

| Anti-inflammatory | Lowered pro-inflammatory cytokines | Study C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.